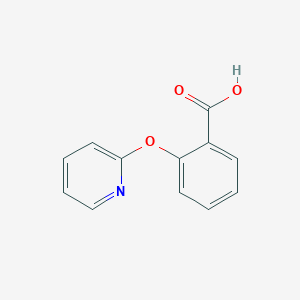

2-(Pyridin-2-yloxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVADGGXOXDLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Direct Etherification Reactions for Aryl-Heteroaryl Oxygen Linkages

The formation of the C-O bond between the pyridine (B92270) and benzoic acid moieties is the cornerstone of synthesizing 2-(pyridin-2-yloxy)benzoic acid. This is typically achieved through direct etherification methods, which can be broadly classified into nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach to forming aryl-heteroaryl ethers. acs.orgmasterorganicchemistry.com In this pathway, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of a 2-halopyridine with a 2-hydroxybenzoic acid derivative, or vice versa.

The efficiency of SNAr reactions is significantly influenced by the electronic properties of the aromatic ring. The presence of electron-withdrawing groups on the aromatic substrate accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The reaction rate is also dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. masterorganicchemistry.com

Key factors for a successful SNAr reaction in this context include the choice of a suitable base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and an appropriate solvent that can facilitate the reaction. acs.orgrsc.org While traditional SNAr reactions often require harsh conditions, milder methods have been developed. acs.org

Transition Metal-Catalyzed Coupling Strategies (e.g., Ullmann-type and related reactions)

Transition metal-catalyzed cross-coupling reactions, particularly those of the Ullmann-type, provide a powerful alternative for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org The classical Ullmann condensation involves the copper-promoted reaction of an aryl halide with a phenol (B47542). wikipedia.org This reaction has been a cornerstone of aryl ether synthesis for over a century, though it traditionally required high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov

Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions with a wider substrate scope. nih.govresearchgate.net These improved methods often utilize soluble copper catalysts supported by various ligands, such as diamines, acetylacetonates, and (2-pyridyl)acetone. wikipedia.orgnih.gov The choice of ligand can significantly impact the reaction's efficiency and selectivity.

The mechanism of the Ullmann ether synthesis is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. researchgate.net The presence of electron-withdrawing groups on the aryl halide can also accelerate the coupling process. wikipedia.org Beyond copper, palladium-catalyzed methods have also emerged as a versatile tool for the formation of aryl-heteroaryl ethers, offering mild reaction conditions and high yields for a broad range of substrates. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Aryl-Heteroaryl Ether Formation

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann-Type Coupling |

|---|---|---|

| General Principle | Nucleophilic attack on an electron-poor aromatic ring. masterorganicchemistry.com | Copper-catalyzed cross-coupling of an aryl halide and an alcohol/phenol. wikipedia.org |

| Substrate Requirements | Requires an activated (electron-deficient) aromatic substrate. masterorganicchemistry.com | Broad substrate scope, including non-activated aryl halides. organic-chemistry.org |

| Leaving Group Reactivity | F > Cl > Br > I. masterorganicchemistry.com | I > Br > Cl. researchgate.net |

| Catalyst | Typically uncatalyzed, but base-mediated. acs.org | Copper or Palladium catalysts, often with ligands. wikipedia.orgnih.govorganic-chemistry.org |

| Reaction Conditions | Can range from mild to harsh, depending on the substrates. acs.org | Traditionally harsh, but modern methods allow for milder conditions. wikipedia.orgnih.gov |

Modifications and Derivatizations of the this compound Scaffold

Once the this compound core is synthesized, its chemical functionality can be further elaborated to create a library of related compounds. These modifications can be targeted at the carboxylic acid group, the pyridine ring, or the benzoic acid moiety, each offering unique opportunities for structural diversification. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile handle for a wide array of chemical transformations. Standard organic reactions can be employed to convert the carboxylic acid into esters, amides, and other derivatives. For instance, esterification can be achieved by reacting the acid with an alcohol under acidic conditions or by using a coupling agent. Similarly, amidation can be performed by activating the carboxylic acid (e.g., as an acid chloride or with a coupling reagent) and then reacting it with a primary or secondary amine. mdpi.com

Decarboxylation of related pyridine-3-carboxylic acids has also been reported, suggesting that under specific conditions, the carboxylic acid group could be removed to yield the corresponding diaryl ether. nih.gov

Regioselective Functionalization of the Pyridine Ring

The pyridine ring within the this compound scaffold is susceptible to various functionalization reactions. The electronic nature of the pyridine ring, being relatively electron-deficient, influences the regioselectivity of these reactions. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under forcing conditions, often leading to substitution at the 3- and 5-positions.

Alternatively, functionalization can be achieved through reactions involving pyridine N-oxides, which can direct substitution to the 2- or 4-positions. researchgate.net The nitrogen atom of the pyridine ring can also be targeted, for example, through N-alkylation or N-oxidation, which can in turn alter the reactivity of the ring system. In some instances, the pyridin-2-yl unit can undergo decomposition to pyridine-2-carboxylic acid under certain oxidative conditions. researchgate.netrsc.org

Substitutions on the Benzoic Acid Moiety

The benzoic acid portion of the molecule can also be modified to introduce additional functional groups. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be used to introduce substituents onto the benzene (B151609) ring. The position of substitution will be directed by the existing ether and carboxylic acid groups. The ether group is an ortho, para-director, while the carboxylic acid is a meta-director. The interplay of these directing effects will determine the regiochemical outcome of the substitution.

Furthermore, if the starting benzoic acid already contains other functional groups, these can be manipulated in the final product. For example, a nitro group could be reduced to an amine, which could then be further functionalized.

Table 2: Potential Derivatization Reactions of the this compound Scaffold

| Moiety | Reaction Type | Potential Products |

|---|---|---|

| Carboxylic Acid | Esterification | Methyl, ethyl, or other alkyl esters |

| Amidation | Primary, secondary, or tertiary amides mdpi.com | |

| Reduction | (2-(Pyridin-2-yloxy)phenyl)methanol | |

| Pyridine Ring | Electrophilic Substitution | Halogenated or nitrated derivatives |

| N-Oxidation | This compound N-oxide researchgate.net | |

| Benzoic Acid Ring | Electrophilic Substitution | Nitrated, halogenated, or acylated derivatives |

| Modification of existing substituents | e.g., Reduction of a nitro group to an amine |

Advanced Synthetic Techniques Applied to Structurally Analogous Compounds

The construction of the diaryl ether linkage, a key structural motif in this compound, can be approached through various advanced synthetic methods. These techniques offer chemists precise control over regiochemistry and can be adapted for a wide range of substrates. While classical methods like the Ullmann condensation have been historically significant, modern strategies often provide higher yields, milder reaction conditions, and greater functional group tolerance. wikipedia.orgarkat-usa.orgsynarchive.com

Ortho-Directed Lithiation and Metallation Principles

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG), which is a functional group that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org This coordination brings the lithium reagent into close proximity to an ortho-proton, facilitating its abstraction and leading to a selectively ortho-lithiated species. wikipedia.org This intermediate can then be trapped with a variety of electrophiles to introduce a substituent specifically at the ortho position.

In the context of precursors to this compound, both the pyridine ring and the benzoic acid moiety contain potential directing groups.

Pyridine Derivatives : The nitrogen atom in the pyridine ring can act as a directing group. However, direct lithiation of pyridine itself with strong organolithium reagents can lead to nucleophilic addition to the C=N bond. clockss.org To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed at low temperatures. clockss.orguwindsor.ca When a directing group is already present on the pyridine ring, lithiation typically occurs at the position ortho to the directing group. For instance, 2-substituted pyridines generally undergo lithiation at the 3-position. clockss.orgharvard.edu

Benzoic Acid Derivatives : The carboxylic acid group can be used as a directing metalation group, although it requires specific conditions due to its acidic proton. rsc.orgresearchgate.net The substrate is first treated with two equivalents of a strong base (like s-BuLi/TMEDA) at low temperatures (e.g., -90 to -78 °C). rsc.orgorganic-chemistry.org The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate, which then acts as the DMG to direct the second equivalent of the base to deprotonate the ortho position. organic-chemistry.orgbohrium.com This method provides a direct route to ortho-substituted benzoic acids. rsc.orgresearchgate.net The carboxylate group is considered to be of intermediate strength as a DMG. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling for Related Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of diaryl ethers, palladium-catalyzed methodologies, often referred to as Buchwald-Hartwig-type reactions, represent a significant advancement over the often harsh conditions of the traditional copper-catalyzed Ullmann condensation. wikipedia.orgrsc.org

The general catalytic cycle for a palladium-catalyzed C-O cross-coupling reaction involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl halide (or pseudohalide), inserting into the carbon-halogen bond to form a palladium(II) intermediate. youtube.com

Transmetalation or Deprotonation/Coordination : The alcohol or phenol coupling partner coordinates to the palladium(II) center. In the presence of a base, the phenol is deprotonated to form a phenoxide, which then replaces the halide on the palladium complex.

Reductive Elimination : The two organic fragments (the aryl group and the aryloxy group) couple, forming the desired diaryl ether product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency and scope of these reactions are highly dependent on the choice of palladium precursor, the supporting ligand, the base, and the solvent. arkat-usa.orgrsc.org While early systems had limitations, the development of sophisticated phosphine (B1218219) ligands has enabled the coupling of a wide variety of aryl halides and phenols, including electron-rich and sterically hindered substrates. rsc.org This methodology provides a powerful and versatile approach for constructing the C-O bond in systems structurally analogous to this compound. rsc.orgnottingham.ac.uk

Stereochemical Considerations and Control in Synthesis

The concept of stereoisomerism in diaryl ethers like this compound is primarily centered on the phenomenon of atropisomerism . acs.org Atropisomers are stereoisomers that result from hindered rotation (high rotational barrier) around a single bond. nih.gov In the case of this compound, rotation around the C-O and C-N bonds is possible, but it is the rotation around the C(aryl)-O bond that is most likely to be restricted.

For atropisomerism to be observed, the rotational barrier must be high enough to allow for the isolation of the individual stereoisomers (enantiomers) at a given temperature, typically with a half-life of interconversion greater than 1000 seconds. nih.gov This high barrier is usually created by the presence of bulky substituents at the ortho positions of one or both aromatic rings. rsc.org

In this compound, the carboxylic acid group (-COOH) is at an ortho position on the benzoic acid ring, and the pyridine nitrogen is at an ortho position relative to the ether linkage. These ortho substituents can sterically clash during rotation around the C-O bond, potentially creating a significant energy barrier. rsc.org Research on similarly substituted diphenyl ethers has shown that the free energy barrier to rotation increases with the steric bulk of the ortho substituents. rsc.org While the groups in the parent compound may not be large enough to confer configurational stability at room temperature, derivatives with bulkier groups at the remaining ortho positions (e.g., position 6 of the benzoic acid ring or position 3 of the pyridine ring) would be expected to exhibit stable atropisomerism. rsc.orgacs.org

The asymmetric synthesis of such atropisomeric biaryl ethers is a contemporary challenge in organic chemistry. rsc.org Strategies often involve kinetic resolution of a racemic mixture or, more elegantly, a catalytic atroposelective synthesis where a chiral catalyst or auxiliary controls the formation of one enantiomer over the other during the key bond-forming step. acs.org

Chemical Reactivity and Mechanistic Investigations of Transformations

Oxidation and Reduction Pathways of the Pyridine (B92270) and Benzoic Acid Moieties

The oxidation and reduction of 2-(pyridin-2-yloxy)benzoic acid can selectively target either the pyridine or the benzoic acid portion of the molecule, depending on the reagents and reaction conditions employed.

The pyridine ring is susceptible to oxidation, primarily at the nitrogen atom, to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. The resulting N-oxide can then be used to promote electrophilic substitution at the 2- and 4-positions of the pyridine ring, after which the oxygen atom can be removed by a reducing agent like zinc dust. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Component Rings

The electronic nature of the pyridine and benzoic acid rings, as well as the influence of the substituent groups, governs the feasibility and regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com Any EAS reaction that does occur is typically directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.org In the case of this compound, the presence of the electron-withdrawing benzoic acid further deactivates the pyridine ring.

On the other hand, the benzoic acid ring is also deactivated towards EAS by the electron-withdrawing carboxylic acid group. This group acts as a meta-director, meaning that electrophilic attack is most likely to occur at the positions meta to the carboxyl group. quimicaorganica.org The pyridin-2-yloxy group, being an ether, is typically an ortho, para-directing activator. However, the combined deactivating effects of the carboxyl group and the pyridyl ether linkage likely make electrophilic substitution on the benzoic acid ring a challenging transformation requiring harsh conditions. Computational studies on the nitration of pyridine derivatives have shown that in a strongly acidic medium, the pyridine is protonated, further deactivating it towards electrophilic attack. rsc.org

Nucleophilic Aromatic Substitution:

The pyridine ring, particularly when substituted with a good leaving group, is susceptible to nucleophilic aromatic substitution (NAS). Attack by nucleophiles is favored at the 2- and 4-positions because the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.comquora.com In this compound, the ether oxygen is not an ideal leaving group. However, related aryl 2-pyridyl ethers have been shown to undergo nickel-catalyzed cross-coupling reactions with organozinc reagents, which involves the cleavage of the C-O bond. acs.orgacs.org

The benzoic acid ring is generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. In the context of this compound, direct nucleophilic attack on the benzoic acid ring is unlikely under standard conditions.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound allows for the possibility of intramolecular reactions, leading to the formation of new ring systems.

One potential intramolecular cyclization is a Friedel-Crafts-type acylation. Under acidic conditions, the carboxylic acid could be activated to form an acylium ion, which could then attack the electron-rich phenoxy ring. However, the deactivating nature of the ether oxygen's pyridyl substituent might hinder this reaction. More likely is the intramolecular cyclization to form a lactone. The hydroxyl group of the carboxylic acid can attack an activated position on the pyridine ring, or vice-versa, though specific examples for this compound are not documented. The cyclization of delta-hydroxy acids to form delta-lactones proceeds via an intramolecular reaction between the hydroxyl and carboxylic acid groups. youtube.com

Rearrangement reactions of aryl pyridyl ethers have been observed. For instance, thermal rearrangements of aryl geranyl ethers are highly dependent on the structure of the aryl moiety and the reaction conditions. researchgate.net While no specific rearrangements of this compound have been reported, the potential for Smiles or other named rearrangements under specific conditions cannot be entirely ruled out.

Ligand Hydrolysis and Related Hydrolytic Transformations

The ether linkage in this compound is a key feature, and its stability towards hydrolysis is an important aspect of the molecule's chemistry. The cleavage of aryl-ether linkages is a significant reaction, particularly in the context of lignin (B12514952) depolymerization. acs.org

Acid-catalyzed hydrolysis of the ether bond is a plausible transformation. The mechanism would likely involve protonation of the ether oxygen, followed by nucleophilic attack of water. nih.govresearchgate.net The stability of the resulting carbocation or the transition state would determine the reaction rate. Studies on the acid-catalyzed cleavage of aryl-ether bonds in lignin model compounds have shown that reaction rates can be slow, often requiring elevated temperatures. acs.org The presence of the electron-withdrawing pyridine ring may influence the ease of this hydrolysis.

Reaction Mechanisms in Functional Group Interconversions (e.g., Amidation)

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other groups, with amidation being a particularly important transformation.

The formation of an amide from a carboxylic acid and an amine typically requires activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using a coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBT). nih.gov The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide.

Alternatively, direct amidation can be achieved under thermal conditions or with the use of catalysts. Boric acid has been shown to catalyze the amidation of benzoic acid derivatives. researchgate.net Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have also been employed for the direct amidation of carboxylic acids, offering the advantage of being reusable. acs.orgresearchgate.net The mechanism with these catalysts is thought to involve the activation of the carbonyl group of the carboxylic acid by Lewis acid sites on the catalyst surface. acs.org The synthesis of amides from picolinic acid (pyridine-2-carboxylic acid) has been achieved by first converting the acid to its acid chloride using thionyl chloride, followed by reaction with an amine. nih.gov

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the coordination chemistry of the compound This compound to construct the detailed article as outlined.

Searches for the synthesis, structural elucidation, and supramolecular assembly of metal complexes involving this particular ligand did not yield the specific research findings required to populate the requested sections and subsections. While the coordination chemistry of analogous pyridine-based carboxylic acids is well-documented, the strict requirement to focus solely on this compound and to include detailed research findings and data tables for its specific complexes cannot be met with the currently available information.

Therefore, it is not possible to generate the requested article while adhering to the specified constraints of content and scientific accuracy.

Coordination Chemistry and Advanced Ligand Design

Supramolecular Assembly and Coordination Polymer Architectures

Design Principles for One-, Two-, and Three-Dimensional Coordination Networks

The dimensionality of coordination networks is dictated by the coordination preferences of the metal ion, the geometry and connectivity of the organic ligand, and the reaction conditions. For 2-(Pyridin-2-yloxy)benzoic acid, the interplay of these factors can be predicted to yield a variety of network dimensionalities.

One-Dimensional (1D) Networks: The formation of 1D chains is a common motif in the coordination chemistry of pyridine-carboxylate ligands. With this compound, 1D structures could arise from the bridging of metal centers by the ligand in a head-to-tail fashion. For instance, the pyridine (B92270) nitrogen could coordinate to one metal ion, while the carboxylate group binds to an adjacent metal ion, propagating a linear or zigzag chain. The flexibility of the ether linkage could allow for significant variation in the conformation of these chains. In related systems, such as with 4,2′:6′,4″-terpyridine derivatives, the formation of zigzag 1D-coordination polymers with {M₂ (μ-O₂CR)₄} (M = Cu, Zn) units is well-established. nih.gov

Two-Dimensional (2D) Networks: The expansion from 1D chains to 2D sheets typically involves a ligand with the ability to link multiple metal centers in a plane or a metal ion with a higher coordination number that can connect multiple 1D chains. While no specific 2D networks of this compound have been reported, analogous ligands demonstrate this potential. For example, 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid, a more complex pyridine-carboxylate, forms 2D supramolecular networks through hydrogen bonding interactions between 1D chains. nih.gov It is conceivable that under appropriate synthetic conditions, this compound could form 2D layers where metal ions are bridged by the ligand in two directions.

Three-Dimensional (3D) Networks: The construction of 3D metal-organic frameworks (MOFs) represents the pinnacle of complexity in coordination network design. Achieving a 3D structure with a ligand like this compound would likely require a metal ion that can support a high coordination number, promoting cross-linking between 2D sheets or the interpenetration of multiple independent networks. The flexible nature of the ligand could be both an advantage and a challenge in the rational design of 3D frameworks, potentially leading to complex and interpenetrated topologies. Studies on related ligands, such as 3-pyridin-3-yl-benzoic acid, have shown the formation of 3D frameworks with unique topologies, highlighting the potential for such structures. rsc.org

Illustrative Data on Coordination Networks with Analogous Ligands

| Ligand | Metal Ion | Dimensionality | Resulting Structure/Topology |

| 3-pyridin-3-yl-benzoic acid | Cd(II) | 3D | 6-connected roa topology rsc.org |

| 4,2′:6′,4″-terpyridine derivative | Zn(II) | 1D | Zigzag coordination polymer nih.gov |

| 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid | - | 2D | Supramolecular network via H-bonding nih.gov |

This table is for illustrative purposes and showcases the diversity of structures formed by ligands with similar functional motifs to this compound.

Electronic and Geometric Influences of Metal Coordination on Ligand Properties

The coordination of a metal ion to this compound is expected to induce significant changes in both the electronic distribution and the geometry of the ligand. These changes can be probed by various spectroscopic and analytical techniques.

Electronic Influences: Upon coordination of the pyridine nitrogen to a metal center, a redistribution of electron density within the pyridine ring is anticipated. This can be observed through techniques like UV-Vis and fluorescence spectroscopy. The coordination is likely to cause a shift in the absorption and emission maxima of the ligand. In many cases, coordination to metal ions can either enhance or quench the fluorescence of the ligand. For instance, complexes of 3-pyridin-3-yl-benzoic acid with Zn(II) and Cd(II) exhibit fluorescent properties. rsc.org

The coordination of the carboxylate group will also lead to distinct changes in the infrared (IR) spectrum. The characteristic C=O stretching frequency of the carboxylic acid would be replaced by the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group, typically at different wavenumbers. For example, in complexes based on 2,4-bis-(triazol-1-yl)benzoic acid, the disappearance of the C=O stretching vibration peak at 1711 cm⁻¹ upon complexation is a clear indicator of carboxylate coordination. nih.gov

Geometric Influences: The geometry of the this compound ligand is expected to adapt to the coordination requirements of the metal ion. The dihedral angle between the pyridine and benzene (B151609) rings, as well as the bond angles and bond lengths within the ligand, are likely to be altered upon complexation.

X-ray crystallography of metal complexes with analogous ligands provides insight into these geometric changes. For example, in the uncoordinated state of 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid, there is a significant twist between the phenyl ring and the central pyridine ring due to steric hindrance. nih.gov Upon coordination, the ligand would be forced to adopt a conformation that accommodates the geometry of the metal's coordination sphere. This could involve a planarization or a further twisting of the ligand.

The flexibility of the ether linkage in this compound adds another layer of complexity. The C-O-C bond angle of the ether can vary to allow the pyridine and benzoic acid moieties to position themselves optimally for coordination.

Expected Geometric Changes upon Coordination

| Parameter | Uncoordinated Ligand (Predicted) | Coordinated Ligand (Predicted) |

| Pyridine N - Metal Bond Length | N/A | Dependent on metal ion |

| Carboxylate O - Metal Bond Length | N/A | Dependent on metal ion |

| Dihedral Angle (Pyridine-Benzene) | Non-planar | Altered to fit coordination geometry |

| C-O-C Ether Angle | Flexible | Adjusted for optimal coordination |

This table presents predicted changes based on the general principles of coordination chemistry, as specific experimental data for this compound is not available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction.

A DFT study on 2-(Pyridin-2-yloxy)benzoic acid would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy structure on the potential energy surface. The output of this calculation provides key structural parameters. Although specific data for this molecule is not present in the searched literature, a typical output would resemble the hypothetical data in the table below.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value (Å/°) |

| Bond Length | C(carboxyl)-C(ring) | 1.49 |

| C=O | 1.21 | |

| C-O(carboxyl) | 1.36 | |

| O-H | 0.97 | |

| C(ring)-O(ether) | 1.37 | |

| O(ether)-C(pyridine) | 1.35 | |

| Bond Angle | O=C-O | 123.0 |

| C-O-H | 109.5 | |

| C-O-C (ether link) | 118.0 | |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)=O | 15.0 |

| C(ring)-O-C(pyridine)-N | 45.0 |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. These energies are essential for predicting how the molecule will interact with other species and its electronic excitation properties.

Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. This analysis is particularly useful for studying charge delocalization and hyperconjugative interactions, which are stabilizing effects resulting from electron donation from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

For this compound, NBO analysis would quantify the electron density on each atom (natural population analysis), revealing the charge distribution and identifying the most electrophilic and nucleophilic sites. It would also calculate the stabilization energies (E(2)) associated with intramolecular charge transfer, providing insight into the delocalization between the benzoic acid and pyridine (B92270) rings through the ether linkage.

Vibrational Spectroscopy Simulations (FT-IR, Raman)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed. This computation yields the normal modes of vibration, their corresponding frequencies (wavenumbers), and their intensities.

Comparing the simulated spectra with experimentally recorded FT-IR and FT-Raman spectra is a powerful method for confirming the molecular structure and assigning specific vibrational modes to observed spectral bands. For this compound, this would involve identifying characteristic vibrations such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O ether stretching, and the various aromatic C-H and C-C stretching and bending modes of the two rings.

Hypothetical Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3450 |

| C-H Stretch | Aromatic Rings | 3100-3000 |

| C=O Stretch | Carboxylic Acid | 1710 |

| C=C Stretch | Aromatic Rings | 1600-1450 |

| C-O-C Stretch | Ether | 1250 |

| C-O Stretch | Carboxylic Acid | 1300 |

| O-H Bend | Carboxylic Acid | 1420 |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Prediction of Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating the electronic absorption spectra (UV-Vis) of molecules. This analysis calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the UV-Vis spectrum.

For this compound, TD-DFT calculations would predict the electronic transitions, likely corresponding to π→π* transitions within the aromatic systems. This information is valuable for understanding the molecule's photophysical properties and for interpreting experimental spectroscopic data.

Conformational Analysis and Intermolecular Interactions

The biological and material properties of a flexible molecule like this compound are highly dependent on its preferred three-dimensional shape or conformation. The molecule possesses rotational freedom around several single bonds, primarily the C-O and O-C bonds of the ether linkage and the C-C bond connecting the carboxyl group to the benzene (B151609) ring.

A computational conformational analysis would systematically explore the potential energy surface by rotating these bonds to identify all stable conformers (local energy minima). This analysis reveals the relative energies of different conformers, the energy barriers to rotation between them, and the most likely conformation(s) at a given temperature. Furthermore, such studies can elucidate potential intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the ether oxygen or the pyridine nitrogen, which can significantly influence conformational preference. The study of intermolecular interactions, such as hydrogen bonding patterns that could lead to dimer formation in the solid state, is also a key aspect of such an investigation.

Monomeric and Dimeric Structural Investigations

A thorough computational analysis of the monomeric and dimeric structures of this compound has not been reported in the reviewed literature. Such investigations, typically employing methods like Density Functional Theory (DFT), would be invaluable for determining the most stable conformations of the single molecule (monomer) and the nature of its self-assembly into dimers. Key parameters that would be determined from these studies include optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional geometry.

Hydrogen Bonding Network Analysis

The potential for this compound to form hydrogen bonds is evident from its carboxylic acid and pyridinyl nitrogen moieties. However, a specific computational analysis of its hydrogen bonding network is not available. Such a study would identify the strength and geometry of intermolecular and intramolecular hydrogen bonds, which are critical in determining the crystal packing, solubility, and ultimately the biological activity of the compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules.

Transition State Characterization

No computational studies characterizing the transition states involved in the reactions of this compound were found. Transition state analysis is essential for understanding the kinetics of a reaction, as it identifies the highest energy point along the reaction coordinate, which determines the activation energy.

Reaction Energy Profiles

Detailed reaction energy profiles for the synthesis or subsequent reactions of this compound are not present in the available literature. These profiles, which map the energy of the system as it progresses from reactants to products through transition states, are fundamental to predicting reaction feasibility and rates.

Prediction of Nonlinear Optical (NLO) Properties

The prediction of nonlinear optical (NLO) properties through computational methods can identify potential applications for a molecule in materials science and photonics. There are currently no published computational studies that predict the NLO properties of this compound. Such research would involve calculating parameters like the first and second hyperpolarizabilities to assess its potential as an NLO material.

Molecular Docking and Simulation Studies for Target Interactions (Mechanism-focused)

Molecular docking and simulation are vital computational techniques in drug discovery for predicting how a molecule might interact with a biological target. A search of the scientific literature did not yield any molecular docking or simulation studies focused on the specific binding mechanisms of this compound with any biological targets. These studies would be instrumental in identifying potential therapeutic applications and guiding the design of more potent derivatives.

Applications in Advanced Materials Science and Catalysis

Utilization as Building Blocks for Organic and Polymeric Materials

The molecular architecture of 2-(Pyridin-2-yloxy)benzoic acid makes it a compelling candidate as a monomer for the synthesis of advanced organic and polymeric materials. While detailed research findings on specific polymers derived solely from this compound are still emerging, its classification as a "Polymer Science Material Building Block" by some chemical suppliers points towards its potential in this area. bldpharm.com The presence of both a carboxylic acid and a pyridine (B92270) ring allows for a variety of polymerization strategies.

The carboxylic acid group can participate in condensation polymerization reactions to form polyesters and polyamides. The pyridine ring, with its nitrogen atom, can be utilized for the formation of supramolecular polymers through hydrogen bonding or metal coordination. The ether linkage provides a degree of flexibility to the resulting polymer chains, which can influence their thermal and mechanical properties. The combination of these functional groups within a single molecule opens up possibilities for creating polymers with tailored properties for applications in areas such as specialty plastics, functional coatings, and membranes.

Role in the Formation of Metal-Organic Frameworks (MOFs) and Coordination Networks

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and connectivity of the ligand are crucial in determining the structure and properties of the resulting framework. This compound, with its bidentate chelating potential through the carboxylic acid group and the pyridine nitrogen, is an excellent candidate for the construction of such materials.

Although extensive research specifically detailing the use of this compound in MOF synthesis is not yet widely published, the broader class of pyridine carboxylic acid ligands has been extensively used to create a diverse range of coordination networks. preprints.orgmdpi.com For example, bis(pyrazol-3-yl)pyridine-based ligands have been used to synthesize coordination polymers. mdpi.com The flexibility of the ether linkage in this compound can allow for the formation of unique network topologies that might not be accessible with more rigid ligands. The resulting MOFs and coordination polymers could have potential applications in gas storage and separation, catalysis, and sensing, driven by the specific pore environment created by the ligand and the metal center.

A related compound, 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, has been structurally characterized, revealing how the pyridin-yloxy-benzoic acid scaffold can direct the formation of specific intermolecular interactions, a key aspect in the design of crystalline materials. researchgate.net

Catalytic Applications of this compound and its Metal Complexes

The combination of a Lewis basic pyridine nitrogen and a Brønsted acidic carboxylic acid group, along with the ability to chelate metal ions, suggests that this compound and its metal complexes could exhibit significant catalytic activity.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase. Metal complexes of pyridine-containing ligands are widely used as catalysts for a variety of organic transformations. The electronic properties of the pyridine ligand can be tuned to modulate the reactivity of the metal center. For instance, the catalytic activity of gold(III) complexes with pyridine ligands in cyclopropanation reactions is influenced by the electron density of the pyridine ring. acs.org

While specific studies on the homogeneous catalytic applications of this compound are limited, the structural motifs present in the molecule are found in ligands used in various catalytic systems. For example, palladium complexes with pyridyl-amide ligands have been studied for their role in C-H activation. uva.es The chelation of a metal ion by both the pyridine nitrogen and the carboxylate group of this compound could lead to stable and reactive catalysts for reactions such as cross-coupling, oxidation, and hydrogenation. The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives for potential applications highlights the interest in this class of compounds. mdpi.com

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. MOFs and coordination polymers built with this compound as a ligand could serve as excellent platforms for heterogeneous catalysis. The metal nodes within the framework can act as catalytic sites, while the porous structure allows for the selective access of substrates.

Furthermore, the compound itself or its metal complexes can be immobilized on solid supports to create heterogeneous catalysts. The synthesis of potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate highlights the potential for creating solid-state materials with interesting properties. orientjchem.org The development of nickel/Lewis acid catalysis for the selective functionalization of pyridines underscores the ongoing research into activating and utilizing pyridine-containing molecules in catalysis. acs.org While direct evidence for the use of this compound in heterogeneous catalysis is still to be broadly documented, its inherent properties make it a promising candidate for future research in this area.

Future Research Trajectories and Unresolved Challenges

Innovations in Sustainable Synthetic Methodologies

The classical synthesis of diaryl ethers often involves the Ullmann condensation, a reaction notorious for its harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper. organic-chemistry.orgslideshare.net Future research must prioritize the development of more sustainable and efficient synthetic routes to 2-(pyridin-2-yloxy)benzoic acid.

Green chemistry principles offer a roadmap for innovation in this area. The exploration of catalytic systems that can operate under milder conditions is a primary objective. This includes the use of more efficient and recyclable copper catalysts, potentially supported on materials like carbon nanofibers or magnetic nanoparticles, which have shown promise in other Ullmann-type reactions. nih.gov Furthermore, investigating palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, could offer an alternative pathway with a broader substrate scope and milder reaction conditions. organic-chemistry.org

A particularly promising avenue is the adoption of flow chemistry. Continuous flow processes can offer significant advantages in terms of safety, scalability, and process control for diaryl ether synthesis. rsc.orgacs.org The development of a continuous flow method for the synthesis of this compound could lead to a more efficient and industrially viable production process. This would involve optimizing parameters such as reaction time, temperature, and catalyst loading in a microreactor setup.

Another sustainable approach involves exploring alternative reaction media. Supercritical carbon dioxide (scCO₂), for instance, has been investigated as an environmentally benign solvent for diaryl ether synthesis. rsc.org Research into the feasibility of using scCO₂ or other green solvents for the synthesis of this compound could significantly reduce the environmental footprint of its production.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Improved Ullmann Condensation | Cost-effective, well-established | Harsh reaction conditions, high catalyst loading, waste generation |

| Palladium-Catalyzed Coupling | Milder conditions, broader scope | Catalyst cost and stability, ligand design |

| Flow Chemistry | Enhanced safety, scalability, control | Reactor design, catalyst immobilization, process optimization |

| **Green Solvents (e.g., scCO₂) ** | Reduced environmental impact | Solubility of reactants, process optimization |

Exploration of Novel Coordination Motifs and Materials

The bifunctional nature of this compound, possessing both a nitrogen-containing heterocycle and a carboxylic acid group, makes it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org The pyridine (B92270) nitrogen and the carboxylate group can coordinate to metal ions in various modes, leading to a rich diversity of structural topologies.

Future research should focus on systematically exploring the coordination chemistry of this compound with a wide range of metal ions, including transition metals, lanthanides, and alkaline earth metals. rsc.org This would involve the synthesis and single-crystal X-ray diffraction analysis of new coordination compounds to elucidate their structures and coordination motifs. nih.govnih.gov The flexibility of the ether linkage can allow for the formation of unique and complex architectures, potentially leading to materials with interesting properties.

A key area of investigation will be the design and synthesis of MOFs based on this ligand. By carefully selecting the metal nodes and reaction conditions, it may be possible to create porous materials with applications in gas storage and separation, catalysis, and sensing. rsc.orgresearchgate.net For example, the incorporation of specific metal centers could lead to MOFs with catalytic activity for various organic transformations. The photoluminescent properties of MOFs derived from this ligand should also be investigated, as similar materials have shown potential for applications in chemical sensing and optoelectronics. nih.gov

The formation of co-crystals, where this compound interacts with other molecules through non-covalent interactions like hydrogen bonding and π-π stacking, is another underexplored area. nih.govresearchgate.net Systematic studies on the co-crystallization of this compound with other organic molecules could lead to the development of new solid forms with tailored physical properties, such as solubility and stability.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools to complement and guide experimental research on this compound. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformation, and vibrational spectra of the molecule. researchgate.net Such studies can provide valuable insights into the molecule's reactivity and preferred geometric arrangements.

A significant challenge in the study of this compound is understanding its conformational flexibility, particularly the rotational freedom around the ether linkage. DFT calculations can be used to map the potential energy surface and identify the most stable conformers of the molecule. This information is crucial for understanding its interaction with metal centers and its self-assembly in the solid state.

Furthermore, computational methods can be used to predict the properties of hypothetical coordination polymers and MOFs based on this ligand. By simulating the interaction of the ligand with different metal ions, it may be possible to predict the resulting crystal structures and their properties, such as pore size and gas adsorption capacity. This predictive approach can help to rationalize experimental findings and guide the design of new materials with desired functionalities.

Molecular docking simulations could also be employed to explore the potential biological activity of this compound and its derivatives. By modeling the interaction of these compounds with specific biological targets, such as enzymes or receptors, it may be possible to identify potential therapeutic applications.

| Computational Method | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Conformation analysis, electronic structure, vibrational spectra | Understanding molecular properties and reactivity |

| Molecular Dynamics (MD) | Simulation of coordination polymer and MOF formation | Predicting material structures and properties |

| Molecular Docking | Investigation of binding to biological targets | Exploring potential therapeutic applications |

Untapped Mechanistic Avenues in Chemical and Biological Systems

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and exploring its potential applications. While the general mechanism of the Ullmann condensation is known, detailed mechanistic studies specific to the formation of this compound are lacking. organic-chemistry.orgslideshare.net Future research could employ kinetic studies and computational modeling to elucidate the catalytic cycle and identify the rate-determining steps. This knowledge could lead to the development of more efficient catalytic systems.

The potential for this compound to participate in other types of chemical transformations is another area ripe for exploration. For instance, the pyridine ring could be functionalized through electrophilic or nucleophilic aromatic substitution reactions, leading to a wide range of derivatives with potentially new properties. The carboxylic acid group can also be converted into other functional groups, such as esters or amides, further expanding the chemical space accessible from this starting material.

From a biological perspective, the mechanism of action of pyridinyloxy benzoic acid derivatives is an area of significant interest. While some related compounds have shown biological activity, the specific molecular targets and pathways are often not well understood. nih.gov Mechanistic studies could involve identifying the proteins that interact with this compound and elucidating the downstream effects of these interactions. Techniques such as affinity chromatography and proteomics could be employed to identify binding partners.

Q & A

Q. Why do computational predictions of bioactivity sometimes conflict with experimental results?

- Methodological Answer :

- Limitations of Models : DFT may overlook solvation effects or entropy changes. Refine docking poses using molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility.

- Experimental Replicates : Conduct dose-response assays in triplicate to reduce variability .

Tables for Key Data

| Property | Method/Technique | Typical Value | Reference |

|---|---|---|---|

| LD (oral) | OECD Guideline 423 | >2000 mg/kg (rat) | |

| COX-2 Binding Affinity | Molecular Docking | ΔG = -9.48 kcal/mol (predicted) | |

| Crystal System | SCXRD | Monoclinic, Space Group P2/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.